(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of dichlorophenyl and iodophenyl groups further enhances its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dichlorophenyl and iodophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is of significant interest. Studies may focus on its interactions with specific proteins or its effects on cellular pathways.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: In the industrial sector, the compound’s chemical reactivity and stability make it suitable for use in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
- (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-BROMOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-CHLOROPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness: The presence of the iodophenyl group in (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-IODOPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE distinguishes it from similar compounds
Properties
Molecular Formula |
C17H11Cl2IN2OS2 |
---|---|
Molecular Weight |
521.2 g/mol |
IUPAC Name |
(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2IN2OS2/c18-13-3-1-2-10(15(13)19)8-14-16(23)22(17(24)25-14)9-21-12-6-4-11(20)5-7-12/h1-8,21H,9H2/b14-8- |
InChI Key |
NIIKNTUMLZFCFS-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)I |
Origin of Product |
United States |
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